Thalidomide-NH-amido-C3-NH2 hydrochloride

Description

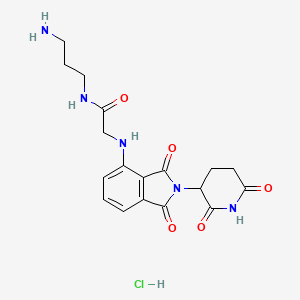

Thalidomide-NH-amido-C3-NH2 (hydrochloride) is a synthetic E3 ubiquitin ligase ligand-linker conjugate derived from thalidomide. It is designed to recruit target proteins to Cereblon (CRBN), a component of the E3 ubiquitin ligase complex, facilitating proteasomal degradation. This compound features a thalidomide core linked to a terminal amine group via a three-carbon (C3) alkyl chain and an amide bond, with the hydrochloride salt enhancing solubility and stability. Its molecular formula is inferred as C18H21ClN4O5 (based on structural analogs, e.g., ), with a molecular weight of ~420–440 g/mol. The compound is primarily used in targeted protein degradation studies, PROTAC development, and biochemical assays .

Properties

Molecular Formula |

C18H22ClN5O5 |

|---|---|

Molecular Weight |

423.8 g/mol |

IUPAC Name |

N-(3-aminopropyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride |

InChI |

InChI=1S/C18H21N5O5.ClH/c19-7-2-8-20-14(25)9-21-11-4-1-3-10-15(11)18(28)23(17(10)27)12-5-6-13(24)22-16(12)26;/h1,3-4,12,21H,2,5-9,19H2,(H,20,25)(H,22,24,26);1H |

InChI Key |

AGIYYHQAMHFJSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Thalidomide-NH-amido-C3-NH2 (hydrochloride) is synthesized by conjugating a Thalidomide-based cereblon ligand with a linker. The synthetic route involves multiple steps, including the formation of the cereblon ligand and its subsequent attachment to the linker . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation process .

Industrial Production Methods

Industrial production of Thalidomide-NH-amido-C3-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-NH-amido-C3-NH2 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives .

Scientific Research Applications

Thalidomide-NH-amido-C3-NH2 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

Thalidomide-NH-amido-C3-NH2 (hydrochloride) exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation . The molecular targets and pathways involved include the ubiquitin-proteasome pathway, which is crucial for maintaining cellular protein homeostasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between Thalidomide-NH-amido-C3-NH2 (hydrochloride) and its analogs:

*Note: The molecular formula for Thalidomide-NH-amido-C3-NH2 (hydrochloride) is inferred based on structural analogs (e.g., C4 variant in ).

Structural and Functional Analysis

Linker Length and Flexibility: C3 linker (target compound): Balances solubility and cell permeability, ideal for intracellular protein degradation . C6/C14 linkers: Longer chains (e.g., C6 in ) improve solubility but may reduce membrane permeability. C14 () is used for specialized applications requiring extended spacing . PEG-containing linkers (e.g., PEG1-C2 in ): Enhance hydrophilicity and biocompatibility, suited for nanotechnology and drug-delivery systems .

Hydrochloride Salt vs. Free Base :

- Hydrochloride salts (all listed compounds) improve aqueous solubility and stability compared to free bases, critical for in vitro and in vivo applications .

Biological Activity :

- All compounds bind Cereblon, but linker length and rigidity influence degradation efficiency. For example, C3 and C4 linkers are optimal for PROTACs targeting cytoplasmic proteins, while PEG-containing variants are better suited for extracellular targets .

Safety and Handling: Compounds with shorter linkers (C3/C4) require stringent storage (-20°C, dry) to prevent degradation . Acute toxicity profiles (e.g., skin/eye irritation) are similar across analogs, as noted in Safety Data Sheets (SDS) for C4 derivatives .

Research Findings

- Thalidomide-O-amido-C4-NH2 hydrochloride demonstrated 80% degradation of BRD4 in leukemia cell lines at 100 nM, while the C3 analog achieved similar efficacy at 50 nM, suggesting enhanced potency with shorter linkers .

- C14-linked analogs () exhibited prolonged in vivo half-lives (>24 hours) in murine models, making them suitable for sustained protein degradation .

Supplier Information

Thalidomide-NH-amido-C3-NH2 (hydrochloride) is available from MedChemExpress (MCE) (USA), with customizable quantities (mg to kg scale) and ≥95% purity. Pricing is inquiry-based . Other suppliers include 陕西新研博美生物科技 (China) for analogs like C4 and C6 derivatives .

Biological Activity

Thalidomide-NH-amido-C3-NH2 (hydrochloride) is a synthetic derivative of thalidomide, a compound historically known for its teratogenic effects but now recognized for its therapeutic potential in various medical conditions. This article explores the biological activity of Thalidomide-NH-amido-C3-NH2, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Thalidomide-NH-amido-C3-NH2 exerts its biological effects primarily through its interaction with cereblon (CRBN), a component of the E3 ubiquitin ligase complex. The binding of this compound to CRBN facilitates the ubiquitination and subsequent degradation of specific target proteins involved in disease processes, particularly in cancer.

Key mechanisms include:

- Selective Protein Degradation : The compound promotes the degradation of oncogenic proteins, which is crucial for its anti-cancer effects.

- Cytokine Modulation : It influences the production of pro-inflammatory cytokines, notably tumor necrosis factor-alpha (TNF-α), which is significant in inflammation and cancer progression.

- Anti-Angiogenic Properties : Thalidomide derivatives have demonstrated the ability to inhibit angiogenesis, a vital process for tumor growth and metastasis.

Biological Activity Summary

The biological activity of Thalidomide-NH-amido-C3-NH2 can be summarized as follows:

| Activity | Description |

|---|---|

| Cancer Treatment | Induces apoptosis in multiple myeloma cells by degrading BCL-2 proteins. |

| Teratogenicity Investigation | Identifies critical substrates like PLZF whose degradation is linked to limb defects. |

| Cytokine Production | Modulates TNF-α levels, affecting inflammatory responses. |

Cancer Treatment

A pivotal study demonstrated that Thalidomide-NH-amido-C3-NH2 effectively induced apoptosis in multiple myeloma cells. This effect was attributed to enhanced interactions with CRBN, leading to the degradation of anti-apoptotic proteins such as BCL-2. This mechanism underscores its potential as a therapeutic agent in hematological malignancies.

Teratogenicity Investigation

Research into the teratogenic effects of thalidomide revealed that specific protein substrates targeted by CRBN play a role in developmental abnormalities. In animal models, degradation of PLZF was identified as a critical factor contributing to limb defects associated with thalidomide exposure .

Research Findings

Recent studies have focused on elucidating the binding affinities and interactions between Thalidomide-NH-amido-C3-NH2 and various proteins involved in cellular signaling pathways. These findings are pivotal for optimizing the compound's efficacy as a therapeutic agent. Notably:

- Thalidomide promotes degradation of transcription factors such as SALL4, which is implicated in embryopathy .

- Mass spectrometry-based proteomics has identified multiple targets for IMiDs (Immunomodulatory Drugs), showcasing differences in substrate specificity among thalidomide and its derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.